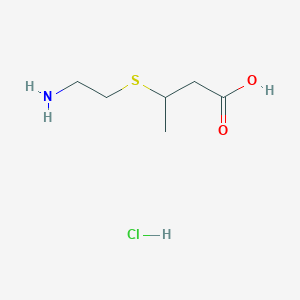

![molecular formula C10H15NO3 B2395964 Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate CAS No. 15448-78-9](/img/structure/B2395964.png)

Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo [2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .科学的研究の応用

Asymmetric Synthesis

“Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate” could be used in asymmetric synthesis . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Drug Development

The bicyclo[2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 . Therefore, “Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate” could potentially be used in the development of new drugs.

Catalysts in Chemical Reactions

The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis . Bornanesultam is a well-known chiral auxiliary, while dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis . Therefore, “Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate” could potentially be used as a catalyst in chemical reactions.

Bioactive Natural Products

Camphor, sordarins, α-santalol, and β-santalol are bioactive natural products that contain the bicyclo[2.2.1]heptane structural moiety . Therefore, “Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate” could potentially be used in the synthesis of bioactive natural products.

特性

IUPAC Name |

methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHVBSHKSKVBQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(C1)(CC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)

![Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2395897.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2395899.png)